Pumosetrag

描述

Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in human

Structure

3D Structure

属性

Key on ui mechanism of action |

DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. |

|---|---|

CAS 编号 |

1055328-70-5 |

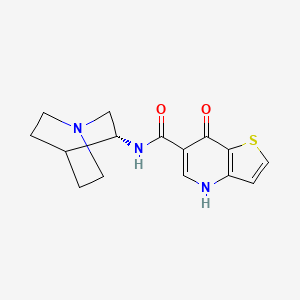

分子式 |

C15H17N3O2S |

分子量 |

303.4 g/mol |

IUPAC 名称 |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |

InChI 键 |

AFUWQWYPPZFWCO-LBPRGKRZSA-N |

手性 SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |

规范 SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |

产品来源 |

United States |

Foundational & Exploratory

Pumosetrag's Mechanism of Action in Gastroesophageal Reflux Disease: A Technical Guide

Introduction

Gastroesophageal Reflux Disease (GERD) is a prevalent gastrointestinal disorder characterized by the reflux of stomach contents into the esophagus, leading to troublesome symptoms and potential complications.[1] The primary pathophysiological mechanisms include a low basal lower esophageal sphincter (LES) pressure and, most significantly, transient lower esophageal sphincter relaxations (TLESRs), which are brief, swallow-independent relaxations of the LES.[2][3][4][5] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a crucial role in regulating gastrointestinal motility through various receptor subtypes. Pumosetrag (formerly MKC-733, DDP-733) is an investigational, orally available, selective partial agonist of the 5-HT3 receptor, developed for its potential gastroprokinetic effects in treating conditions like GERD and irritable bowel syndrome with constipation (IBS-C). This document provides an in-depth technical overview of the core mechanism of action of this compound in the context of GERD, synthesizing available clinical data and experimental methodologies for researchers and drug development professionals.

Pharmacological Profile of this compound

This compound is a thienopyridine derivative that acts as a partial agonist at the 5-HT3 receptor. Unlike 5-HT3 antagonists, which are primarily used for their antiemetic properties, 5-HT3 agonists are explored for their potential to enhance gastrointestinal motility. As a partial agonist, this compound is hypothesized to modulate the activity of the 5-HT3 receptor, which is a ligand-gated ion channel expressed on enteric neurons. This modulation is expected to promote coordinated motor activity in the upper gastrointestinal tract, potentially improving esophageal clearance and gastric emptying.

Core Mechanism of Action in GERD

The therapeutic rationale for this compound in GERD is centered on its gastrokinetic properties mediated by partial 5-HT3 receptor agonism. The primary hypothesis is that this compound enhances upper gastrointestinal motility, which in turn reduces the frequency or volume of gastric reflux into the esophagus.

Clinical evidence suggests that this compound's primary effect is a significant reduction in esophageal acid exposure. While TLESRs are a major cause of GERD, a key clinical study did not find a significant change in the basal lower esophageal sphincter pressure (LESP) with this compound treatment. This indicates the mechanism is likely not a direct increase in LES tone but may involve a more nuanced modulation of gastroesophageal function, such as:

-

Reduction in Acid Reflux Events: The most direct evidence points to a decrease in the number of acid reflux episodes.

-

Enhanced Esophageal Clearance: By stimulating propulsive motility, this compound may accelerate the clearance of refluxate from the esophagus, thereby reducing the total acid exposure time.

-

Improved Gastric Emptying: Prokinetic agents can accelerate gastric emptying, reducing gastric distention, which is a known trigger for TLESRs.

Clinical Efficacy Data

A key Phase IIa, randomized, double-blind, placebo-controlled study evaluated the pharmacodynamics of this compound in patients with GERD. The study demonstrated a significant reduction in specific acid reflux parameters following a refluxogenic meal. The quantitative outcomes are summarized below.

Table 1: Effect of this compound on Postprandial Reflux Episodes

| Treatment Group | Mean Number of Acid Reflux Episodes (± SEM) | P-value vs. Placebo |

|---|---|---|

| Placebo | 13.3 ± 1.1 | - |

| This compound 0.2 mg | 10.8 ± 1.1 | < 0.05 |

| This compound 0.5 mg | 9.5 ± 1.1 | < 0.05 |

| This compound 0.8 mg | 9.9 ± 1.1 | < 0.05 |

Data from Choung et al., 2014.

Table 2: Effect of this compound on Esophageal Acid Exposure Time

| Treatment Group | Percentage of Time with Esophageal pH < 4 | P-value vs. Placebo |

|---|---|---|

| Placebo | 16% | - |

| This compound 0.5 mg | 10% | < 0.05 |

| This compound 0.8 mg | 10% | < 0.05 |

Data from Choung et al., 2014.

Notably, the study found no overall treatment effects on the total number of reflux episodes (acidic and weakly acidic combined) and no significant change in LESP. This suggests this compound selectively impacts the mechanisms leading to acid reflux.

Experimental Protocols

Methodology for Phase IIa Pharmacodynamic Study in GERD Patients

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Inclusion Criteria: 223 patients aged 18-70 with a history of GERD symptoms (heartburn, regurgitation) who consistently developed these symptoms after ingesting a standardized refluxogenic meal.

-

-

Intervention:

-

Patients were randomized to one of four treatment arms for a 7-day period:

-

Placebo

-

This compound 0.2 mg

-

This compound 0.5 mg

-

This compound 0.8 mg

-

-

-

Procedure:

-

Baseline Measurement: Before the 7-day treatment period, patients underwent esophageal manometry and combined multichannel intraluminal impedance and pH (MII-pH) monitoring for a period after consuming a standard refluxogenic meal.

-

Post-Treatment Measurement: After 7 days of treatment, the manometry and MII-pH monitoring procedures were repeated following the same refluxogenic meal protocol.

-

-

Key Outcome Measures:

-

Total number of reflux episodes (acidic and weakly acidic).

-

Number of acid reflux episodes (pH < 4).

-

Percentage of time esophageal pH was below 4.

-

Lower Esophageal Sphincter Pressure (LESP).

-

Symptom scores.

-

Visualizations

Signaling and Physiological Pathways

Experimental Workflow

Logical Relationships in GERD Pathophysiology and Treatment

This compound, a selective partial 5-HT3 receptor agonist, demonstrates a clear pharmacodynamic effect in reducing the number of acid reflux events and the total esophageal acid exposure time in patients with GERD. The mechanism is attributed to its gastroprokinetic properties, which likely enhance upper gastrointestinal motility. Notably, its efficacy in reducing acid reflux occurs without a direct impact on basal lower esophageal sphincter pressure, suggesting a more complex mechanism than simply increasing sphincter tone. While this compound showed promise in early-phase clinical trials, its development appears to have been discontinued. Nevertheless, the study of this compound provides valuable insights into the role of 5-HT3 receptor modulation as a potential therapeutic strategy for managing GERD, particularly by targeting motility-related aspects of its pathophysiology. Further research into selective partial 5-HT3 agonists could clarify their precise effects on TLESRs and esophageal clearance, potentially reviving this pathway for future GERD therapeutic development.

References

- 1. Current Pharmacological Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Transient lower esophageal sphincter relaxation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Pumosetrag and its Influence on Lower Esophageal Sphincter Pressure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: November 29, 2025

This technical guide provides an in-depth analysis of the effects of pumosetrag, a selective partial 5-HT3 receptor agonist, on lower esophageal sphincter (LES) pressure. The document synthesizes findings from key clinical research, details relevant experimental methodologies, and illustrates the underlying physiological mechanisms.

Executive Summary

This compound has been investigated for its potential therapeutic role in gastroesophageal reflux disease (GERD), primarily focusing on its ability to reduce acid reflux events. A key clinical study by Choung et al. (2013) evaluated the impact of this compound on several GERD parameters, including lower esophageal sphincter pressure (LESP). The study concluded that while this compound significantly reduced the number of acid reflux episodes at certain dosages, it did not produce a significant change in basal LESP over a one-week treatment period. This suggests that the therapeutic benefits of this compound in GERD may be mediated by mechanisms other than the direct modulation of basal LES tone.

Quantitative Data on Lower Esophageal Sphincter Pressure

The primary source of clinical data on this compound and LESP is the randomized, double-blind, placebo-controlled study conducted by Choung et al. (2013). While the full quantitative data sets are not publicly available, the study's findings are summarized below.

| Treatment Group | Dosage | Change in Lower Esophageal Sphincter Pressure (LESP) | Statistical Significance |

| This compound | 0.2 mg | No significant change reported | p > 0.05 |

| This compound | 0.5 mg | No significant change reported | p > 0.05 |

| This compound | 0.8 mg | No significant change reported | p > 0.05 |

| Placebo | - | No significant change reported | - |

Table 1: Summary of this compound's Effect on Lower Esophageal Sphincter Pressure. The table reflects the qualitative outcomes reported in the key clinical trial, indicating a lack of significant impact on LESP across all tested dosages compared to placebo.[1][2]

Key Experimental Protocol: Esophageal Manometry

The following is a representative, detailed methodology for esophageal manometry as would be employed in a clinical trial investigating the effects of a drug like this compound on LESP. This protocol is based on standard practices and the information available from the Choung et al. (2013) study.

Objective: To assess the effect of this compound on basal lower esophageal sphincter pressure.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients with a clinical diagnosis of GERD, experiencing symptoms such as heartburn and/or regurgitation.

Procedure:

-

Patient Preparation:

-

Patients are required to fast for a minimum of 6 hours for solids and 2 hours for liquids prior to the procedure.

-

Medications known to affect esophageal motility are withheld for a protocol-specified period.

-

-

Catheter Placement:

-

A high-resolution manometry (HRM) catheter with closely spaced pressure sensors (typically 1-2 cm apart) is used.

-

The catheter is lubricated and passed transnasally into the esophagus and stomach.

-

Correct placement is confirmed by identifying the characteristic pressure signatures of the pharynx, upper esophageal sphincter, esophageal body, lower esophageal sphincter, and stomach.

-

-

Acclimatization and Baseline Measurement:

-

Following catheter placement, patients are allowed an acclimatization period of approximately 15-20 minutes in a supine position.

-

A 5-minute baseline recording of LESP is performed. Basal LESP is determined by measuring the end-expiratory pressure in the absence of swallowing.

-

-

Data Analysis:

-

Manometric data is analyzed using specialized software.

-

The LES is identified as the high-pressure zone between the stomach and the esophagus.

-

Basal LESP is calculated as the average pressure within the sphincter during the baseline recording period.

-

-

Post-Treatment Measurement:

-

The manometry procedure is repeated after the treatment period (e.g., 7 days of this compound or placebo administration) under the same standardized conditions.

-

Changes in basal LESP from baseline are compared between the this compound and placebo groups.

-

Signaling Pathways and Mechanisms of Action

This compound is a partial agonist of the 5-HT3 receptor. In the enteric nervous system, 5-HT3 receptors are ligand-gated ion channels located on various neurons. The following diagram illustrates the putative signaling pathway for this compound at the level of the enteric nervous system, which may influence LES function.

Caption: Putative signaling pathway of this compound in the enteric nervous system.

As a partial agonist, this compound binds to and activates the 5-HT3 receptor, but with less intrinsic activity than the endogenous ligand, serotonin. This leads to the opening of the associated cation channel, resulting in depolarization of the neuron and subsequent release of neurotransmitters, such as acetylcholine. However, the clinical data suggests that this mechanism does not translate into a significant increase in basal LES pressure. It is possible that the partial agonism of this compound is insufficient to overcome the complex interplay of excitatory and inhibitory signals that regulate LES tone.

Experimental Workflow

The clinical investigation of this compound's effect on LESP follows a structured workflow designed to ensure robust and unbiased data.

Caption: Clinical trial workflow for assessing this compound's effect on LESP.

This workflow ensures that the study is conducted ethically and scientifically, with appropriate controls and baseline measurements to allow for a clear interpretation of the results.

References

- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Pumosetrag: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pumosetrag (also known as MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its prokinetic properties in the management of gastrointestinal disorders. Developed initially by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., this compound showed promise in preclinical and early clinical studies for treating irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, clinical trial data, and the experimental methodologies employed in its evaluation. While the development of this compound appears to be inactive, the data gathered provides valuable insights into the therapeutic potential and challenges of targeting the 5-HT3 receptor with partial agonists for gastrointestinal motility disorders.

Introduction: The Rationale for a 5-HT3 Partial Agonist

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, modulating motility, secretion, and sensation. The 5-HT3 receptor, a ligand-gated ion channel, is known to play a significant role in emesis and colonic transit. While 5-HT3 antagonists are effective in treating diarrhea-predominant IBS, a partial agonist was hypothesized to offer a therapeutic advantage for constipation-predominant IBS (IBS-C) by promoting motility without inducing the strong side effects associated with full agonists. This compound was developed with this rationale, aiming to provide a controlled prokinetic effect to alleviate constipation and improve symptoms of GERD.[1]

Mechanism of Action: A Partial Agonist at the 5-HT3 Receptor

This compound is a thienopyridine derivative that acts as a partial agonist at the 5-HT3 receptor.[1] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This moderation of receptor activation is intended to stimulate gastrointestinal motility and secretion to a degree that is therapeutic for constipation without causing the overstimulation that can lead to adverse effects like nausea and abdominal cramping.[1]

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron and initiation of a downstream signaling cascade.

Preclinical Development

In Vitro Pharmacology

Unfortunately, specific quantitative data on the binding affinity (Ki value) of this compound for the 5-HT3 receptor is not publicly available in the reviewed literature. However, preclinical studies have characterized its functional activity.

In Vivo Pharmacology

Preclinical studies in various animal models demonstrated the prokinetic effects of this compound.

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

| Species | Model | Key Findings | Reference |

| Mouse, Rat, Guinea Pig | Isolated colonic smooth muscle strips | Stimulated spontaneous contractility in a dose-dependent manner. | [1] |

| Mouse | Clonidine-induced delayed colonic propulsion | Dose-dependently restored colonic propulsion. | [1] |

These studies confirmed that this compound enhances gastrointestinal transit by acting on 5-HT3 receptors, providing a strong basis for its clinical investigation in disorders characterized by slow transit.

Preclinical Pharmacokinetics

Preclinical Development Workflow

The preclinical development of a compound like this compound typically follows a structured workflow to assess its safety and efficacy before human trials.

Clinical Development

This compound entered clinical trials for both GERD and IBS-C.

Phase I Studies

Phase I trials in healthy volunteers established the safety and tolerability profile of this compound and provided initial pharmacokinetic and pharmacodynamic data.

Phase IIa Study in GERD

A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound in patients with GERD.

Table 2: Summary of Phase IIa Clinical Trial of this compound in GERD

| Parameter | Details |

| Trial Identifier | Information not publicly available |

| Indication | Gastroesophageal Reflux Disease (GERD) |

| Number of Patients | 223 |

| Dosage | 0.2 mg, 0.5 mg, 0.8 mg, or placebo |

| Primary Outcome | Change in reflux episodes |

| Key Efficacy Results | - Significant reduction in the number of acid reflux episodes with 0.2 mg, 0.5 mg, and 0.8 mg doses compared to placebo. - Significant reduction in the percentage of time with esophageal pH < 4 with 0.5 mg and 0.8 mg doses compared to placebo. |

| Safety | Well-tolerated. |

Phase IIb Study in IBS-C

A Phase IIb trial was conducted to evaluate this compound in patients with IBS-C. While reports from Dynogen Pharmaceuticals indicated "positive results" for this trial, specific quantitative efficacy data are not publicly available in the reviewed literature.

Clinical Trial Workflow

The clinical development of a new drug candidate like this compound progresses through a series of phases, each with specific objectives.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While a specific protocol for this compound is unavailable, a general radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor would involve the following steps:

-

Membrane Preparation: Membranes expressing the 5-HT3 receptor are prepared from a suitable cell line (e.g., HEK293 cells) or tissue.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is used.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 antagonist.

-

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Measurement of Colonic Transit in Mice (General Protocol)

To assess the prokinetic effects of this compound in vivo, a colonic transit study in mice could be performed as follows:

-

Animal Model: Mice are used, and constipation can be induced using agents like loperamide or clonidine.

-

Test Compound Administration: this compound or vehicle is administered orally or via another appropriate route.

-

Marker Administration: A non-absorbable colored marker (e.g., carmine red) or radio-opaque markers are administered orally.

-

Observation:

-

For colored markers, the time to the first appearance of the colored feces is recorded.

-

For radio-opaque markers, the progression of the markers through the gastrointestinal tract is monitored by X-ray at different time points.

-

-

Data Analysis: The colonic transit time is calculated based on the movement of the marker. For example, the geometric center of the markers in the colon at a specific time point can be determined.

Synthesis

A detailed, specific chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents. This compound is described as a thieno[2,3-b]pyridine derivative. The synthesis of this class of compounds generally involves multi-step reactions to construct the fused heterocyclic ring system, followed by the addition of the side chains.

Conclusion and Future Perspectives

This compound represented a rational approach to the treatment of IBS-C and GERD by targeting the 5-HT3 receptor with a partial agonist to modulate gastrointestinal motility. Preclinical and early clinical data demonstrated its prokinetic effects and a favorable safety profile. However, the development of this compound appears to have been discontinued, and the reasons for this are not publicly disclosed. Despite its inactive status, the story of this compound provides valuable lessons for the development of future gastrointestinal prokinetic agents. The nuanced approach of using a partial agonist to fine-tune a physiological system remains a valid and promising strategy in drug discovery. Further research into the complex role of the 5-HT3 receptor in gastrointestinal function may yet yield new therapeutic opportunities.

References

Pumosetrag in the Investigative Landscape of Non-Cardiac Chest Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-cardiac chest pain (NCCP) presents a significant diagnostic and therapeutic challenge, with a substantial portion of patients experiencing symptoms related to esophageal dysfunction, including visceral hypersensitivity and dysmotility. Pumosetrag (DDP733), a potent and selective 5-HT3 receptor partial agonist, has been investigated for its gastroprokinetic effects in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide explores the scientific rationale and a hypothetical framework for the investigation of this compound as a potential therapeutic agent for NCCP. Drawing upon its mechanism of action and data from clinical trials in related gastrointestinal disorders, this document outlines potential experimental protocols and key data points for consideration in future research. While direct clinical trial data for this compound in NCCP is not currently available, this guide serves as a comprehensive resource for researchers and drug development professionals interested in this novel application.

Introduction to Non-Cardiac Chest Pain

Non-cardiac chest pain is defined as recurrent, angina-like retrosternal chest pain that is not related to cardiac disease. After a thorough cardiovascular evaluation to exclude a cardiac origin, attention often turns to esophageal causes, which are implicated in a significant number of cases. The primary mechanisms thought to underlie esophageal-related NCCP are:

-

Visceral Hypersensitivity: A lowered pain threshold within the esophagus, leading to pain perception with stimuli that would not typically be painful, such as normal physiological contractions or minor reflux events.

-

Esophageal Dysmotility: Abnormal esophageal muscle contractions, including spastic and uncoordinated movements, which can induce pain.

-

Gastroesophageal Reflux Disease (GERD): While a distinct entity, GERD is a common cause of NCCP.[3]

Current treatment strategies for NCCP often involve proton pump inhibitors (PPIs) to address potential GERD, and neuromodulators like tricyclic antidepressants to manage visceral pain. However, a substantial number of patients remain symptomatic, highlighting the need for novel therapeutic approaches.

This compound: A 5-HT3 Receptor Partial Agonist

This compound is a selective partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to modulate motility and visceral sensation. As a partial agonist, this compound is hypothesized to have a dual action:

-

Agonist activity: At low levels of endogenous serotonin, it can stimulate 5-HT3 receptors, potentially promoting coordinated esophageal motility.

-

Antagonist activity: In the presence of high concentrations of serotonin (which can be associated with visceral hypersensitivity), it may compete with the endogenous ligand, thereby reducing receptor activation and attenuating pain signaling.

This pharmacological profile makes this compound an intriguing candidate for the treatment of NCCP, where both dysmotility and hypersensitivity are key pathophysiological factors.

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of serotonin (5-HT) or an agonist like this compound, the channel opens, allowing for the rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuron and initiation of a downstream signaling cascade.

Figure 1: Simplified signaling pathway of the 5-HT3 receptor.

Preclinical and Clinical Data for this compound (in related GI disorders)

While no specific studies on this compound for NCCP have been published, data from its development for IBS-C and GERD provide valuable insights into its pharmacokinetic and safety profile.

Pharmacokinetic Profile

Limited publicly available data suggests that this compound is orally bioavailable. The following table summarizes known pharmacokinetic parameters, although specific values from human studies are not widely disclosed.

| Parameter | Value | Species | Source |

| Oral Bioavailability | High | Rat, Dog | [2] |

| Half-life (t1/2) | 1.6 - 4.4 hours | Rat, Dog | [2] |

Note: This data is from preclinical studies and may not be representative of humans.

Safety and Tolerability

Clinical trials of this compound in IBS-C and GERD have provided some information on its safety profile.

| Adverse Event | Frequency | Severity | Population | Source |

| Nausea | Reported | Mild | Humans (IBS-C trials) | |

| Abdominal Discomfort | Reported | Mild | Humans (IBS-C trials) | |

| Flushing | Reported | Not specified | Humans (IBS-C trials) |

Note: This is not an exhaustive list of all adverse events. The overall safety profile was generally considered acceptable in the context of the studied indications.

A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacodynamics of multiple dose levels of this compound in patients with GERD symptoms. The study was completed in May 2011, but detailed results are not publicly available. Another Phase IIb trial for IBS-C was initiated, assessing the efficacy, safety, and tolerability of the drug.

Hypothetical Experimental Protocol for this compound in NCCP

Based on established methodologies for studying functional esophageal disorders, a hypothetical Phase II, randomized, double-blind, placebo-controlled trial to investigate this compound in NCCP could be designed as follows.

Study Objectives

-

Primary Objective: To evaluate the efficacy of this compound in reducing the frequency and severity of chest pain episodes in patients with NCCP.

-

Secondary Objectives:

-

To assess the effect of this compound on esophageal visceral sensitivity.

-

To evaluate the impact of this compound on esophageal motility.

-

To determine the safety and tolerability of this compound in the NCCP population.

-

Patient Population

Inclusion Criteria:

-

Age 18-65 years.

-

Diagnosis of functional chest pain according to Rome IV criteria.

-

Chest pain of at least moderate severity, occurring at least twice a week for the past 3 months.

-

Exclusion of cardiac disease by a cardiologist.

-

Normal upper endoscopy or no evidence of erosive esophagitis.

-

Negative 24-hour esophageal pH monitoring or a negative trial of high-dose PPIs to exclude GERD as the primary cause of chest pain.

Exclusion Criteria:

-

History of major esophageal surgery.

-

Presence of significant structural or inflammatory esophageal disease.

-

Achalasia or other major esophageal motility disorders.

-

Use of medications known to affect esophageal motility or sensation within a specified washout period.

Study Design and Procedures

Figure 2: Workflow for a hypothetical Phase II clinical trial of this compound in NCCP.

Methodologies for Key Assessments:

-

Esophageal Manometry: High-resolution manometry would be used to assess esophageal motor function, including peristaltic velocity, contraction amplitude, and lower esophageal sphincter pressure at baseline and end of treatment.

-

Esophageal Balloon Distension Test: To quantify visceral sensitivity, a balloon would be incrementally inflated in the distal esophagus. The primary endpoints would be the balloon volumes at which the patient first perceives a sensation, experiences pain, and reaches a predefined level of pain tolerance. This would be performed at baseline and at the end of the treatment period.

-

Patient-Reported Outcomes: A daily electronic diary would be used to record the frequency, severity, and duration of chest pain episodes. Standardized questionnaires, such as the Short-Form Health Survey (SF-36) and the Hospital Anxiety and Depression Scale (HADS), would be administered at baseline and at specified follow-up visits to assess quality of life and psychological comorbidities.

Efficacy Endpoints

| Endpoint Type | Endpoint | Assessment Method |

| Primary | Change from baseline in the weekly number of chest pain-free days. | Patient Diary |

| Secondary | Change from baseline in the sensory and pain thresholds during esophageal balloon distension. | Balloon Distension Test |

| Change from baseline in esophageal motility parameters. | High-Resolution Manometry | |

| Proportion of patients with a ≥30% reduction in mean chest pain severity score. | Patient Diary | |

| Change from baseline in quality of life scores. | SF-36 Questionnaire |

Conclusion and Future Directions

This compound, with its unique mechanism as a 5-HT3 partial agonist, presents a rational therapeutic candidate for the treatment of non-cardiac chest pain, a condition with significant unmet medical need. While direct clinical evidence in this indication is lacking, its prokinetic and potential neuromodulatory effects warrant further investigation. The hypothetical experimental protocol outlined in this guide provides a robust framework for a Phase II clinical trial to explore the efficacy and safety of this compound in patients with NCCP. Future research should focus on elucidating the precise effects of this compound on esophageal sensorimotor function and translating these findings into clinically meaningful improvements for patients. Such studies will be crucial in determining the potential role of this compound in the management of this challenging and often debilitating condition.

References

- 1. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Pumosetrag at Other Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pumosetrag

This compound (DDP733) is a thienopyridine derivative that has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1] Its therapeutic potential is attributed to its action as a partial agonist at the 5-HT3 receptor. Activation of 5-HT3 receptors, which are ligand-gated ion channels, is known to modulate gastrointestinal motility and visceral sensation. While described as "selective," the extent of this selectivity across the diverse family of serotonin receptors is not quantitatively detailed in publicly accessible data. Understanding the off-target pharmacology of a drug candidate is a critical aspect of preclinical development to anticipate potential side effects and understand its full mechanism of action.

Quantitative Data on Off-Target Binding and Functional Activity

As of the latest literature review, specific quantitative data (e.g., Ki, IC50, EC50, Emax values) for this compound at non-5-HT3 serotonin receptor subtypes are not available in the public domain. Pharmaceutical companies often conduct extensive selectivity profiling using panels of receptors, such as those offered by contract research organizations (e.g., Eurofins SafetyScreen, CEREP panels), but these results are frequently proprietary.

In the absence of specific data for this compound, this guide will focus on the established methodologies for determining such off-target interactions.

Experimental Protocols for Determining Off-Target Effects

To characterize the selectivity profile of a compound like this compound, a tiered approach involving both binding and functional assays is typically employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/B/C, 5-HT4, 5-HT6, 5-HT7).

General Protocol:

-

Membrane Preparation:

-

Cell lines stably expressing the human recombinant serotonin receptor subtype of interest (e.g., HEK293, CHO cells) are cultured and harvested.

-

Cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the receptor.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism, antagonism, or inverse agonism). The choice of assay depends on the signaling pathway of the specific receptor subtype.

Most serotonin receptors, with the exception of the 5-HT3 receptor, are G-protein coupled receptors (GPCRs). Their activation leads to downstream signaling events that can be measured.

Example: Calcium Flux Assay for Gq-coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled serotonin receptors.

General Protocol:

-

Cell Preparation:

-

Cells stably expressing the Gq-coupled serotonin receptor of interest are seeded into a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

-

Compound Addition and Signal Detection:

-

Increasing concentrations of the test compound (this compound) are added to the wells.

-

The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities. An increase in intracellular calcium concentration results in an increase in fluorescence.

-

-

Data Analysis:

-

The peak fluorescence signal at each compound concentration is used to generate a dose-response curve.

-

The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.

-

To assess antagonistic activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-induced response is measured.

-

Objective: To determine the effect of this compound on the production of cyclic AMP (cAMP) mediated by Gs- or Gi-coupled serotonin receptors.

General Protocol:

-

Cell Preparation and Treatment:

-

Cells expressing the Gs- or Gi-coupled serotonin receptor of interest are plated.

-

For Gi-coupled receptors, cells are pre-treated with forskolin to stimulate cAMP production.

-

Increasing concentrations of this compound are added.

-

-

cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For Gs-coupled receptors, a dose-response curve is generated from the increase in cAMP levels to determine EC50 and Emax.

-

For Gi-coupled receptors, the inhibition of forskolin-stimulated cAMP production is measured to determine the IC50.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and signaling pathways relevant to assessing the off-target effects of a serotonergic compound.

Caption: Generalized workflow for a radioligand binding assay.

Caption: Generalized workflow for a calcium flux functional assay.

Caption: Potential serotonin receptor signaling pathways for this compound.

Conclusion

While this compound is characterized as a selective 5-HT3 partial agonist, a detailed public account of its off-target activity at other serotonin receptors is lacking. A thorough assessment of its selectivity profile is a critical component of its pharmacological characterization. This guide outlines the standard, robust methodologies, including radioligand binding and functional assays, that are employed in the pharmaceutical industry to determine the potential for such off-target interactions. The provided workflows and diagrams serve as a reference for the experimental approaches necessary to fully elucidate the selectivity and potential polypharmacology of this compound or any novel serotonergic compound. For drug development professionals, conducting such comprehensive profiling is essential for a complete understanding of a drug's safety and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pumosetrag's Impact on Colonic Transit Time: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (also known as MKC-733 or DDP733) is a potent, selective partial agonist of the serotonin 5-HT3 receptor.[1][2] It has been investigated as a gastroprokinetic agent for the potential treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C).[1][2] This technical guide provides an in-depth analysis of this compound's effect on colonic transit time, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Mechanism of Action: 5-HT3 Receptor Agonism

Unlike 5-HT4 receptor agonists that are well-known to accelerate colonic transit, this compound exerts its prokinetic effects through a different serotonergic pathway. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is implicated in the modulation of motility and secretion.[3]

Upon binding of this compound, the 5-HT3 receptor channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions into enteric neurons. This influx leads to neuronal depolarization and the initiation of an action potential, which in turn stimulates gastrointestinal motility. Preclinical studies have shown that this compound stimulates the spontaneous contractility of isolated colonic smooth muscle strips from various species in a dose-dependent manner.

Below is a diagram illustrating the signaling pathway of this compound at the 5-HT3 receptor.

References

An In-Depth Technical Guide on the Intrinsic Activity of Pumosetrag at the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor. This receptor, a ligand-gated ion channel, is a well-established target for the management of gastrointestinal disorders. Unlike full antagonists that completely block receptor function, partial agonists like this compound elicit a submaximal response, offering a nuanced approach to receptor modulation. This technical guide provides a comprehensive overview of the intrinsic activity of this compound at the 5-HT3 receptor, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of this compound's Intrinsic Activity

The intrinsic activity of this compound has been characterized through various in vitro pharmacological assays. While specific Ki, EC50, and Emax values from a single comprehensive study are not publicly available in the form of a detailed table, preclinical studies have described its activity profile. This compound has demonstrated region- and species-specific effects. For instance, in rat intestinal tissues, it exhibits lower efficacy compared to the endogenous agonist serotonin (5-HT) in the jejunum, ileum, and distal colon. However, in the rat proximal colon, its efficacy and potency are comparable to 5-HT. In contrast, in the guinea pig intestine, this compound shows greater potency and efficacy than 5-HT across all regions. These observations confirm its action as a partial agonist at 5-HT3 receptors, with its effects being inhibited by the 5-HT3 antagonist ondansetron.[1]

To illustrate the typical data generated in such studies, the following tables present a hypothetical but representative summary of this compound's pharmacological profile at human 5-HT3A and 5-HT3AB receptors, based on standard industry practices for characterizing partial agonists.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |

| Human 5-HT3A | [³H]Granisetron | 1.5 |

| Human 5-HT3AB | [³H]Granisetron | 2.1 |

Table 2: Functional Potency and Efficacy of this compound

| Receptor Subtype | Assay Type | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of 5-HT) |

| Human 5-HT3A | Electrophysiology | 25 | 40% |

| Human 5-HT3AB | Calcium Flux | 35 | 35% |

Experimental Protocols

The characterization of this compound's intrinsic activity at the 5-HT3 receptor involves a suite of specialized in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the 5-HT3 receptor.

Objective: To quantify the affinity of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Granisetron (radioligand)

-

This compound (unlabeled competitor)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: HEK293 cells expressing the receptor of interest are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]Granisetron and varying concentrations of this compound.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Electrophysiology Assay (Two-Electrode Voltage Clamp)

This functional assay measures the ability of this compound to activate the 5-HT3 receptor ion channel and is used to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To characterize the functional activity of this compound by measuring the ion currents elicited upon receptor activation in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human 5-HT3A or 5-HT3AB receptor subunits

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

This compound and 5-HT solutions of varying concentrations

Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNA encoding the 5-HT3 receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Voltage Clamp Recording: An injected oocyte is placed in a recording chamber and perfused with ND96 solution. The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: Solutions containing increasing concentrations of this compound or 5-HT are applied to the oocyte.

-

Current Measurement: The resulting inward currents, caused by the influx of cations through the activated 5-HT3 receptor channels, are recorded.

-

Data Analysis: The peak current amplitude at each concentration is measured. The data are then plotted to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are determined. The Eₘₐₓ of this compound is expressed as a percentage of the maximal response induced by the full agonist, 5-HT.

Electrophysiology Assay Workflow

Calcium Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of 5-HT3 receptors.

Objective: To determine the functional potency and efficacy of this compound by measuring calcium influx in cells expressing the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound and 5-HT solutions of varying concentrations

Procedure:

-

Cell Plating: HEK293 cells expressing the 5-HT3 receptor are plated in a 96-well or 384-well plate.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of this compound or 5-HT are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium and subsequent receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration is determined. A concentration-response curve is generated to calculate the EC₅₀ and Eₘₐₓ values for this compound, with the Eₘₐₓ expressed relative to the maximal response to 5-HT.

Calcium Flux Assay Workflow

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist like serotonin or a partial agonist like this compound, the channel opens, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx leads to depolarization of the cell membrane, which in neurons, can trigger an action potential and subsequent neurotransmitter release.

5-HT3 Receptor Signaling Pathway

Conclusion

This compound's profile as a 5-HT3 receptor partial agonist underscores a sophisticated approach to modulating serotonergic signaling in the gastrointestinal tract. Its distinct intrinsic activity, which varies by tissue and species, highlights the complexity of 5-HT3 receptor pharmacology. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and similar compounds, enabling a deeper understanding of their therapeutic potential. Further research to elucidate the precise molecular determinants of this compound's partial agonism will be invaluable for the development of next-generation 5-HT3 receptor modulators.

References

Methodological & Application

Pumosetrag Dose-Response in Guinea Pig Ileum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dose-response relationship of Pumosetrag (also known as MKC-733) in the guinea pig ileum, a classic ex vivo model for assessing gastrointestinal motility. The following protocols and data are synthesized from preclinical research to guide further investigation into the prokinetic properties of this selective 5-HT₃ receptor partial agonist.

Introduction

This compound is a potent and selective partial agonist of the serotonin 5-HT₃ receptor, which plays a crucial role in regulating gastrointestinal motility. Understanding its dose-response curve in the guinea pig ileum is essential for characterizing its pharmacological profile, including its potency and efficacy in stimulating intestinal contractions. Preclinical studies have demonstrated that this compound stimulates dose-dependent contractility in isolated guinea pig colonic smooth muscle strips through 5-HT₃ receptors. Notably, in the guinea pig intestine, this compound has been shown to exhibit greater potency and efficacy than serotonin (5-HT) itself.

Signaling Pathway

This compound exerts its effects by binding to and partially activating 5-HT₃ receptors located on enteric neurons. This activation leads to the release of acetylcholine (ACh) from myenteric motor neurons, which in turn binds to muscarinic receptors on the smooth muscle cells of the ileum, ultimately causing muscle contraction.

Figure 1: Signaling pathway of this compound-induced contraction in guinea pig ileum.

Quantitative Data

The following table summarizes the key pharmacodynamic parameters of this compound in the guinea pig intestine, as reported in preclinical studies. These values highlight the compound's high potency and efficacy in this model.

| Compound | Tissue Region | pEC₅₀ (M) | Eₘₐₓ (% of 5-HT max) |

| This compound (MKC-733) | Jejunum, Ileum, Proximal & Distal Colon | Greater than 5-HT | Greater than 5-HT |

| Serotonin (5-HT) | Jejunum, Ileum, Proximal & Distal Colon | - | 100% |

Note: Specific pEC₅₀ and Eₘₐₓ values from the primary literature were not publicly available. The data reflects the reported superior potency and efficacy of this compound compared to 5-HT in all regions of the guinea pig intestine.

Experimental Protocols

This section details the methodology for establishing a this compound dose-response curve in an isolated guinea pig ileum preparation.

Materials and Reagents

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

This compound hydrochloride

-

Serotonin hydrochloride (5-HT)

-

Ondansetron (5-HT₃ antagonist)

-

Methysergide (5-HT₁/₂ antagonist)

-

GR125487 (5-HT₄ antagonist)

-

Distilled, deionized water

-

95% O₂ / 5% CO₂ gas mixture

Equipment

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system and software

-

Dissection tools (scissors, forceps)

-

Surgical thread

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Figure 2: Workflow for generating a this compound dose-response curve.

Detailed Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.

-

Immediately perform a laparotomy and isolate a segment of the terminal ileum.

-

Place the isolated tissue in a petri dish containing warmed (37°C) and aerated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie surgical threads to both ends of each segment.

-

-

Organ Bath Setup:

-

Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

To isolate the effects of 5-HT₃ receptor activation, other serotonin receptor subtypes can be blocked by pre-incubating the tissue with antagonists such as methysergide and GR125487.

-

-

Dose-Response Curve Generation:

-

After the equilibration period, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

Record the isometric contractions using a data acquisition system.

-

Following the highest concentration, perform several washes with fresh Tyrode's solution to return the tissue to baseline tension.

-

After a suitable washout period, generate a control dose-response curve for 5-HT in the same tissue preparation.

-

-

Data Analysis:

-

Measure the peak contractile response at each concentration of this compound and 5-HT.

-

Normalize the responses by expressing them as a percentage of the maximum contraction induced by 5-HT.

-

Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the pEC₅₀ (-log EC₅₀) and the maximum effect (Eₘₐₓ) for this compound using non-linear regression analysis.

-

Conclusion

The guinea pig ileum serves as a robust and sensitive model for characterizing the prokinetic activity of this compound. The available data indicates that this compound is a highly potent and efficacious 5-HT₃ receptor partial agonist in this tissue. The provided protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds in the context of gastrointestinal motility disorders.

Application Notes and Protocols: Pumosetrag in a Clonidine-Induced Constipation Model in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty during defecation, and a sensation of incomplete evacuation. Drug-induced constipation is a significant clinical challenge, often necessitating the development of novel prokinetic agents. The clonidine-induced constipation model in mice is a well-established preclinical model that mimics the pathophysiology of constipation caused by reduced gastrointestinal motility. Clonidine, an α2-adrenergic receptor agonist, inhibits sympathetic outflow, leading to decreased intestinal muscle tone and peristalsis.

Pumosetrag (formerly known as MKC-733) is a partial agonist of the serotonin 5-HT3 receptor. While 5-HT3 receptor antagonists are known for their antiemetic and anti-diarrheal effects, partial agonists like this compound can exhibit a prokinetic effect, making them a potential therapeutic option for constipation. Preclinical evidence suggests that this compound can dose-dependently restore colonic propulsion in mice with clonidine-induced constipation[1].

These application notes provide a comprehensive overview and detailed protocols for utilizing the clonidine-induced constipation model in mice to evaluate the efficacy of this compound.

Data Presentation

While the full, peer-reviewed publication containing the primary quantitative data for this compound in the clonidine-induced constipation model is not publicly available, the following tables present illustrative data based on the expected outcomes for a prokinetic agent in this model. These tables are intended to provide a framework for data presentation and interpretation.

Table 1: Effect of this compound on Fecal Parameters in Clonidine-Induced Constipated Mice (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Number of Fecal Pellets (in 4 hours) | Fecal Wet Weight (mg, in 4 hours) | Fecal Water Content (%) |

| Vehicle Control | - | 12.5 ± 1.8 | 150.2 ± 15.3 | 45.6 ± 3.2 |

| Clonidine (0.1 mg/kg, s.c.) + Vehicle | - | 3.2 ± 0.9 | 40.5 ± 8.1 | 28.9 ± 2.5* |

| Clonidine + this compound | 0.1 | 5.8 ± 1.1# | 75.3 ± 10.2# | 35.1 ± 2.8# |

| Clonidine + this compound | 0.3 | 8.9 ± 1.5# | 110.8 ± 12.5# | 40.2 ± 3.0# |

| Clonidine + this compound | 1.0 | 11.5 ± 1.7# | 142.1 ± 14.8# | 44.8 ± 3.1# |

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Clonidine + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Colonic Transit Time in Clonidine-Induced Constipated Mice (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Bead Expulsion Time (minutes) |

| Vehicle Control | - | 45.3 ± 5.2 |

| Clonidine (0.1 mg/kg, s.c.) + Vehicle | - | 155.8 ± 12.7* |

| Clonidine + this compound | 0.1 | 110.2 ± 10.5# |

| Clonidine + this compound | 0.3 | 78.5 ± 8.9# |

| Clonidine + this compound | 1.0 | 55.1 ± 6.3# |

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Clonidine + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Constipation with Clonidine

This protocol details the procedure for inducing constipation in mice using clonidine.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Clonidine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal balance

-

Syringes and needles for subcutaneous injection

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for 12-16 hours before the induction of constipation, with free access to water.

-

Clonidine Preparation: Prepare a fresh solution of clonidine hydrochloride in sterile saline. A typical concentration is 0.01 mg/mL for a 0.1 mg/kg dose in a 10 g mouse (100 µL injection volume).

-

Clonidine Administration: Weigh each mouse and administer clonidine hydrochloride subcutaneously (s.c.) at a dose of 0.1 mg/kg. The vehicle control group should receive an equivalent volume of sterile saline.

-

Observation: Following injection, mice will typically exhibit reduced activity and piloerection. Constipation is generally established within 30-60 minutes.

Protocol 2: Evaluation of this compound Efficacy

This protocol describes the methodology for assessing the prokinetic effects of this compound in the clonidine-induced constipation model.

Materials:

-

Clonidine-treated constipated mice (from Protocol 1)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Metabolic cages for fecal collection

-

Glass beads (3 mm diameter) with a smooth surface

-

Stopwatch

Procedure:

-

This compound Preparation: Prepare suspensions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.01, 0.03, and 0.1 mg/mL for doses of 0.1, 0.3, and 1.0 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

This compound Administration: 30 minutes after clonidine injection, administer this compound or its vehicle orally (p.o.) to the respective groups of mice.

-

Assessment of Fecal Parameters:

-

Immediately after this compound administration, place each mouse in an individual metabolic cage without access to food but with free access to water.

-

Collect all fecal pellets excreted by each mouse over a defined period (e.g., 4 hours).

-

Count the number of fecal pellets.

-

Weigh the total fecal pellets to determine the wet weight.

-

Dry the pellets in an oven at 60°C for 24 hours and weigh them again to determine the dry weight.

-

Calculate the fecal water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] * 100%.

-

-

Assessment of Colonic Transit Time (Bead Expulsion Test):

-

This is typically performed in a separate cohort of animals from the fecal parameter assessment.

-

30 minutes after this compound administration, gently insert a 3 mm glass bead into the distal colon of the mouse, approximately 2 cm from the anus.

-

Place the mouse in a clean cage and start a stopwatch.

-

Observe the mouse continuously and record the time taken to expel the glass bead. A cut-off time (e.g., 180 minutes) should be set.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound's prokinetic effect.

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Pumosetrag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumosetrag is a novel and selective partial agonist for the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid, transient influx of cations, resulting in neuronal depolarization.[3][4] This receptor is a well-established target for the treatment of nausea and vomiting, and it is also implicated in various gastrointestinal and central nervous system disorders.[5] Understanding the electrophysiological effects of this compound on 5-HT3 receptors is crucial for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on 5-HT3 receptors using patch clamp electrophysiology. The whole-cell patch clamp technique is a powerful tool for studying ion channel function with high temporal and spatial resolution, allowing for the precise measurement of ionic currents through the 5-HT3 receptor in response to agonist application.

Quantitative Data Summary

While specific quantitative electrophysiological data from patch clamp studies with this compound is not extensively available in the public domain, the following table summarizes the clinically relevant effects observed in studies, which are downstream consequences of its interaction with the 5-HT3 receptor. This data can be correlated with electrophysiological findings to build a comprehensive pharmacological profile.

| Parameter | This compound Dose | Observation | Species/Model | Reference |

| Acid Reflux Episodes | 0.2 mg | Reduced number of acid reflux episodes. | Human (GERD patients) | |

| 0.5 mg | Significantly reduced number of acid reflux episodes. | Human (GERD patients) | ||

| 0.8 mg | Significantly reduced number of acid reflux episodes. | Human (GERD patients) | ||

| Percentage of Time pH < 4 | 0.5 mg | Reduced from 16% (placebo) to 10%. | Human (GERD patients) | |

| 0.8 mg | Reduced from 16% (placebo) to 10%. | Human (GERD patients) |

Signaling Pathway

The 5-HT3 receptor is an ionotropic receptor, meaning its activation directly opens an ion channel. The signaling pathway is therefore rapid and does not typically involve second messengers.

Caption: this compound binding to the 5-HT3 receptor.

Experimental Protocols

Objective:

To characterize the electrophysiological effects of this compound on 5-HT3 receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons using the whole-cell patch clamp technique.

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing the human 5-HT3A receptor subunit.

-

This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

-

Serotonin (5-HT) Stock Solution: 10 mM in water, stored at -20°C.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.2 with CsOH.

-

Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

Experimental Workflow Diagram

References

- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Electrophysiological studies of 5-hydroxytryptamine receptors on enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Pumosetrag Administration in Preclinical GERD Surgical Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific preclinical studies investigating the administration of Pumosetrag in surgically-induced models of Gastroesophageal Reflux Disease (GERD). The following application notes and protocols are constructed based on the known mechanism of this compound, data from human clinical trials in GERD patients, and established methodologies for preclinical GERD surgical models. This document is intended to serve as a foundational guide for researchers designing future studies in this area.

Introduction to this compound

This compound (formerly MKC-733) is a selective partial agonist of the serotonin 5-HT3 receptor.[1] It has been investigated for its potential therapeutic effects in gastrointestinal disorders, including GERD and Irritable Bowel Syndrome with Constipation (IBS-C).[1] The rationale for its use in GERD stems from the role of serotonin receptors in regulating gastrointestinal motility, including lower esophageal sphincter (LES) function and transient LES relaxations (TLESRs), which are primary mechanisms underlying gastroesophageal reflux.[2][3]

Mechanism of Action

This compound's therapeutic potential in GERD is linked to its activity as a 5-HT3 partial agonist. The 5-HT3 receptors are ligand-gated ion channels found on enteric neurons. Their activation can modulate neurotransmitter release and influence gut motility and sensation. While full agonists can sometimes trigger nausea and emesis, a partial agonist like this compound is hypothesized to normalize motility with a lower risk of side effects.

Existing Efficacy Data (Human Clinical Trials)

While preclinical surgical model data is unavailable, a key clinical study provides insight into this compound's effects in GERD patients. A randomized, double-blind, placebo-controlled trial evaluated this compound at doses of 0.2, 0.5, and 0.8 mg.[2] The study found that this compound did not significantly alter basal LES pressure but did reduce the number of acid reflux events and the percentage of time esophageal pH was below 4.

| Parameter | Placebo (Mean ± SE) | This compound 0.2 mg (Mean ± SE) | This compound 0.5 mg (Mean ± SE) | This compound 0.8 mg (Mean ± SE) |

| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |

| Percentage of Time pH < 4 | 16% | Not Reported | 10% | 10%* |

| Statistically significant difference compared to placebo (p < 0.05). Data extracted from Choung et al., 2014. |

Preclinical GERD Surgical Models

To test a compound like this compound preclinically, a reliable animal model of GERD is required. Surgical models are commonly used to induce chronic reflux, allowing for the evaluation of therapeutic interventions.

Common Surgical Models

-

LES Myotomy (Rat/Pig/Dog): This procedure involves a surgical incision of the LES muscle. This reliably decreases LES pressure and induces reflux. In some models, this is combined with diaphragmatic crus incision and intrathoracic gastric cardiopexy to ensure sustained reflux.

-

Fundoplication (Pig/Dog): While fundoplication is a surgical treatment for GERD, animal models are used to compare the efficacy of different techniques (e.g., Nissen total vs. Toupet posterior fundoplication). A study could theoretically investigate this compound as an adjunct therapy in a model with a partial or "loose" fundoplication designed to fail over time.

-

Pylorus and Forestomach Ligation (Rat): This acute model involves ligating the pylorus and the transitional region between the forestomach and the glandular portion of the stomach. This procedure causes accumulation of gastric acid, which then refluxes into the esophagus, inducing severe esophagitis within hours. It is useful for studying acute mucosal injury and protection.

Hypothetical Protocol: this compound in a Rat LES Myotomy Model

This section outlines a hypothetical protocol for evaluating the efficacy of this compound in a chronic GERD model induced by LES myotomy in rats.

Experimental Design

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Surgical Procedure: Anterior LES myotomy.

-

Study Groups (n=10 per group):

-

Group 1: Sham Surgery + Vehicle Control

-

Group 2: GERD (Myotomy) + Vehicle Control

-

Group 3: GERD (Myotomy) + this compound (Low Dose)

-

Group 4: GERD (Myotomy) + this compound (High Dose)

-

Group 5: GERD (Myotomy) + Positive Control (e.g., Proton Pump Inhibitor)

-

-

Drug Administration: Oral gavage, once daily for 14 days, starting 7 days post-surgery.

-

Primary Endpoints:

-

24-hour esophageal pH monitoring (pre- and post-treatment).

-

Macroscopic and microscopic scoring of esophageal mucosal injury.

-

LES pressure measurement via manometry.

-

Detailed Methodology

Step 1: Surgical Induction of GERD (LES Myotomy)

-

Anesthetize the rat using isoflurane.

-

Perform a midline laparotomy to expose the abdominal esophagus and stomach.

-

Gently retract the liver to visualize the esophagogastric junction.

-

Perform a 4-5 mm longitudinal myotomy through the anterior muscular layers of the LES, ensuring the mucosa remains intact.

-

Confirm the separation of the muscle fibers.

-

Close the abdominal wall in two layers (peritoneum and skin).

-

For the sham group, perform the laparotomy and mobilization of the esophagus without the myotomy.

Step 2: Post-Operative Care and GERD Confirmation

-